4-Isopropoxy-1-benzofuran-6-carboxylic acid

Description

BenchChem offers high-quality 4-Isopropoxy-1-benzofuran-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropoxy-1-benzofuran-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propan-2-yloxy-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7(2)16-11-6-8(12(13)14)5-10-9(11)3-4-15-10/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKWKBCDWPFDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC2=C1C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, a substituted benzofuran derivative of significant interest to the pharmaceutical and drug development sectors. Benzofuran cores are prevalent in a multitude of biologically active compounds, exhibiting properties ranging from anticancer to antiviral activities.[1] This document outlines a robust, multi-step synthetic pathway, beginning from commercially viable starting materials. The synthesis hinges on two pivotal stages: the construction of a key intermediate, 4-hydroxy-1-benzofuran-6-carboxylic acid, followed by a strategic O-alkylation to introduce the isopropoxy moiety. Each experimental stage is detailed with causality-driven explanations for procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic motifs.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] These compounds are known to possess a wide array of therapeutic properties, including anti-inflammatory, antimicrobial, antioxidant, and antitumor activities.[1] The specific substitution pattern of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, featuring an ether linkage at the C4 position and a carboxylic acid at the C6 position, makes it a valuable building block for the synthesis of more complex drug candidates. For instance, the unsubstituted core, benzofuran-6-carboxylic acid, is a crucial intermediate in the synthesis of Lifitegrast, a drug used for treating dry eye disease.[2] The strategic introduction of an isopropoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity, making this derivative a compelling subject for drug discovery programs.

This guide proposes a logical and efficient synthetic strategy designed for scalability and high purity, leveraging established and reliable chemical transformations.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule, 4-Isopropoxy-1-benzofuran-6-carboxylic acid, is best approached via a convergent strategy. The final key step is the etherification of a phenolic precursor.

Our retrosynthetic analysis identifies 4-hydroxy-1-benzofuran-6-carboxylic acid (3) as the pivotal intermediate. This precursor can then be O-alkylated using an appropriate isopropyl source. The synthesis of the 4-hydroxybenzofuran core itself can be achieved from a suitably functionalized aromatic precursor, such as methyl 4-formyl-3-hydroxybenzoate (1) , through a sequence involving ether formation and subsequent intramolecular cyclization.

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for 4-Isopropoxy-1-benzofuran-6-carboxylic acid.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 4-Hydroxy-1-benzofuran-6-carboxylic acid (3)

This section details the construction of the key phenolic benzofuran intermediate. The chosen route begins with methyl 4-formyl-3-hydroxybenzoate, a commercially available starting material, and proceeds through a robust sequence of etherification, cyclization, and hydrolysis.

Causality: This step involves an O-alkylation of the phenolic hydroxyl group of methyl 4-formyl-3-hydroxybenzoate with chloroacetic acid under basic conditions. The base, sodium hydroxide, serves to deprotonate both the phenol and the carboxylic acid of the reagent, facilitating a nucleophilic substitution reaction to form the ether linkage. This transformation is a variation of the Williamson ether synthesis.[3]

Protocol:

-

To a solution of sodium hydroxide (2.0 eq) in water, add methyl 4-formyl-3-hydroxybenzoate (1.0 eq).

-

To this mixture, add chloroacetic acid (1.7 eq).

-

Heat the reaction mixture to reflux (approx. 100-110 °C) for 3-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then to 15-25 °C in an ice bath.

-

Acidify the solution to a pH of ~2-3 using concentrated hydrochloric acid. This will precipitate the product.

-

Stir the resulting slurry for 1 hour at the cooled temperature.

-

Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic acid (2) as a solid.

Causality: The formation of the benzofuran ring is achieved via an intramolecular Perkin-like condensation. Acetic anhydride acts as both the solvent and a dehydrating agent, while an alkali metal acetate (e.g., sodium acetate) serves as the base. The base deprotonates the α-carbon of the acetic acid side chain, generating a carbanion. This carbanion then attacks the adjacent aldehyde group, initiating the cyclization. The subsequent hydrolysis of the intermediate methyl ester to the carboxylic acid can be performed in a one-pot manner or as a separate step.

Protocol:

-

Suspend [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic acid (2) (1.0 eq) in a mixture of acetic anhydride (excess) and anhydrous sodium acetate (3.0 eq).

-

Heat the mixture to reflux for 7-10 hours. The reaction should be monitored by TLC or HPLC for the formation of the cyclized product, methyl 1-benzofuran-6-carboxylate.

-

Upon completion of the cyclization, cool the reaction mixture and carefully quench by pouring it into ice water to hydrolyze the excess acetic anhydride.

-

The intermediate ester can be extracted with a suitable organic solvent like ethyl acetate.

-

For hydrolysis, the crude ester is dissolved in an alcohol solvent (e.g., methanol) and an aqueous solution of a strong base like sodium hydroxide or hydrochloric acid is added.[4]

-

The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC/HPLC).

-

After cooling, the alcohol solvent is removed under reduced pressure. The aqueous residue is diluted with water and acidified with HCl to precipitate the final product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 4-Hydroxy-1-benzofuran-6-carboxylic acid (3).

Part 2: O-Isopropylation via Williamson Ether Synthesis

This final stage introduces the desired isopropoxy group onto the C4 position of the benzofuran core. The Williamson ether synthesis is the method of choice due to its reliability and high efficiency for forming aryl ethers.[3][5]

Mechanism: The reaction proceeds via a classic SN2 mechanism. The phenolic hydroxyl group of intermediate 3 is first deprotonated by a strong base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an isopropyl halide, displacing the halide leaving group to form the ether bond.

Caption: The SN2 mechanism for the O-isopropylation step.

Protocol:

-

Dissolve 4-Hydroxy-1-benzofuran-6-carboxylic acid (3) (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 eq), to the solution. The base must be strong enough to deprotonate the phenol but generally will not deprotonate the carboxylic acid under these conditions, though salt formation is possible.

-

Add the alkylating agent, 2-bromopropane or 2-iodopropane (1.5-2.0 eq), to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to ensure the carboxylic acid is in its protonated form.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 4-Isopropoxy-1-benzofuran-6-carboxylic acid .

Data Summary & Expected Results

The following table summarizes the key reagents and expected outcomes for the synthesis. Yields are estimates and will vary based on experimental conditions and scale.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1.1 | Methyl 4-formyl-3-hydroxybenzoate | Chloroacetic acid, NaOH | [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic acid | 85-95 |

| 1.2 | [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic acid | Acetic anhydride, Sodium acetate, NaOH/HCl | 4-Hydroxy-1-benzofuran-6-carboxylic acid | 70-80 |

| 2 | 4-Hydroxy-1-benzofuran-6-carboxylic acid | 2-Bromopropane, K₂CO₃ | 4-Isopropoxy-1-benzofuran-6-carboxylic acid | 80-90 |

Conclusion

This guide presents a detailed and robust synthetic route to 4-Isopropoxy-1-benzofuran-6-carboxylic acid. The strategy relies on the logical construction of a key 4-hydroxybenzofuran intermediate, followed by a classic Williamson ether synthesis for the final isopropylation step. The protocols provided are based on well-established, high-yielding reactions, offering a reliable pathway for researchers in medicinal chemistry and drug development. By understanding the causality behind each experimental choice, scientists can effectively troubleshoot and adapt this synthesis for their specific research needs, paving the way for the discovery of novel benzofuran-based therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

-

Szychowski, J., Gmiński, J., & Lesiak, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available from: [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. Retrieved from [Link]

-

Zade, V. M., et al. (2024, October 7). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Request PDF on ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Chaudhari, K. B., et al. (2005). Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay. Industrial & Engineering Chemistry Research, 44(25), 9438–9447. Available from: [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN1197785A - Preparation of o-isopropyl phenol.

-

Funicello, M., et al. (2006). Facile Entry to 4‐ and 5‐Hydroxybenzofuran and to Their Amino Derivatives. Synthetic Communications, 36(14), 1983-1990. Available from: [Link]

-

Ali, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

-

LibreTexts Chemistry. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 4‐Hydroxybenzofuran‐containing biologically active compounds. Retrieved from [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropoxy-1-benzofuran-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, a substituted benzofuran derivative of interest in medicinal chemistry and drug discovery. In the absence of extensive empirical data for this specific molecule, this document integrates computational predictions with established, field-proven experimental protocols for validation. We delve into the structural attributes, predicted ionization and lipophilicity, solubility profiles, and stability characteristics of the compound. Furthermore, this guide outlines detailed methodologies for the experimental determination of these crucial parameters, offering a self-validating framework for researchers. The potential biological significance of this scaffold is also discussed in the context of drug development.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran moiety is a privileged heterocyclic system found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique physicochemical and structural features make it a versatile scaffold for the design of novel therapeutic agents.[3][4] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] The carboxylic acid functional group, in particular, is a common feature in many drugs, contributing to target binding and influencing pharmacokinetic properties.[5]

This guide focuses on a specific derivative, 4-Isopropoxy-1-benzofuran-6-carboxylic acid. The introduction of an isopropoxy group at the 4-position is anticipated to significantly modulate the molecule's lipophilicity and metabolic stability compared to its parent compound, benzofuran-6-carboxylic acid.[6] Understanding the fundamental physicochemical properties of this molecule is paramount for any drug development campaign, as these characteristics govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Molecular Structure and Predicted Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. In the absence of published experimental data for 4-Isopropoxy-1-benzofuran-6-carboxylic acid, we present a combination of data for the parent scaffold and computationally predicted values for the target molecule. These predictions provide a crucial starting point for experimental design and interpretation.

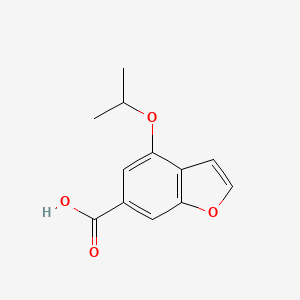

Chemical Structure

The chemical structure of 4-Isopropoxy-1-benzofuran-6-carboxylic acid is depicted below. The numbering of the benzofuran ring system follows standard IUPAC nomenclature.

Caption: Chemical structure of 4-Isopropoxy-1-benzofuran-6-carboxylic acid.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 4-Isopropoxy-1-benzofuran-6-carboxylic acid, alongside available data for the parent compound, Benzofuran-6-carboxylic acid, for comparison. These predictions were generated using established computational algorithms.[7][8][9][10]

| Property | Benzofuran-6-carboxylic acid (Experimental/Computed) | 4-Isopropoxy-1-benzofuran-6-carboxylic acid (Predicted) | Causality of the Isopropoxy Group's Influence |

| Molecular Formula | C₉H₆O₃[11] | C₁₂H₁₂O₄ | Addition of a C₃H₆O functional group. |

| Molecular Weight ( g/mol ) | 162.14[11] | 220.22 | Increased molecular mass due to the isopropoxy substituent. |

| Appearance | Yellow crystalline solid[6] | Predicted to be a solid at room temperature. | The increased molecular weight and potential for intermolecular interactions suggest a solid state. |

| Melting Point (°C) | 158-162[6] | Predicted to be in a similar or slightly higher range. | The larger, more complex structure may lead to more efficient crystal packing and stronger intermolecular forces, potentially raising the melting point. |

| Predicted pKa | ~4-5 (typical for benzoic acids) | ~4-5 | The electronic effect of the 4-isopropoxy group on the acidity of the 6-carboxylic acid is predicted to be minimal due to the distance and intervening benzene ring. |

| Predicted logP | 1.9[11] | ~2.5 - 3.5 | The addition of the lipophilic isopropoxy group is expected to significantly increase the octanol-water partition coefficient, making the molecule more lipophilic. |

| Predicted Aqueous Solubility | Sparingly soluble in water[6] | Predicted to have lower aqueous solubility than the parent compound. | The increased lipophilicity (higher logP) will likely decrease its affinity for aqueous media. |

Experimental Protocols for Physicochemical Characterization

To validate the computationally predicted values and to provide a robust dataset for drug development, the following experimental protocols are recommended. These methods are designed to be self-validating and adhere to industry best practices.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement.[12] Potentiometric titration is a reliable and widely used method for pKa determination.[13][14][15]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology: [13][14][16]

-

Solution Preparation: Prepare a 1 mM solution of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in a suitable co-solvent (e.g., methanol or DMSO) and water mixture to ensure complete dissolution.

-

pH Meter Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place a known volume of the sample solution in a thermostated vessel and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. The equivalence point can be more accurately determined by plotting the first or second derivative of the titration curve.[16]

Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The logP value is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.[17] The shake-flask method, while traditional, remains the gold standard for accurate logP determination.[18][19]

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology: [18][19][20][21]

-

Phase Saturation: Prepare mutually saturated n-octanol and water phases by shaking them together overnight and then separating them.

-

Stock Solution: Prepare a stock solution of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in the saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of the saturated water in a sealed container.

-

Equilibration: Shake the mixture at a constant temperature for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Kinetic Solubility Assessment

Aqueous solubility is a critical factor for oral drug absorption and formulation development.[22] A kinetic solubility assay provides a high-throughput method for early-stage assessment.[22][23][24]

Step-by-Step Methodology: [22][24][25]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate.

-

Aqueous Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at a controlled temperature with shaking for a defined period (e.g., 2 hours).[22]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs. This is the kinetic solubility. Alternatively, the supernatant can be analyzed by HPLC-UV to quantify the amount of dissolved compound.[23]

Forced Degradation and Stability Indicating Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[26][27][28][29] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[27]

Stress Conditions to be Investigated: [26][30]

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80 °C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Methodology:

-

Prepare solutions of 4-Isopropoxy-1-benzofuran-6-carboxylic acid (typically 1 mg/mL) in the respective stress media.[27]

-

Expose the solutions to the stress conditions for a defined period, with samples taken at various time points.

-

Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation pathways can be adequately studied without complete destruction of the sample.[26]

Discussion: Implications for Drug Development

The predicted physicochemical properties of 4-Isopropoxy-1-benzofuran-6-carboxylic acid provide valuable insights for its potential as a drug candidate. The anticipated increase in lipophilicity due to the isopropoxy group may enhance its membrane permeability, potentially leading to improved oral absorption. However, this may also be accompanied by a decrease in aqueous solubility, which could present formulation challenges.

The carboxylic acid moiety, with a predicted pKa in the acidic range, will be predominantly ionized at physiological pH. This can contribute to aqueous solubility but may also limit passive diffusion across cell membranes. The interplay between the lipophilic isopropoxy group and the ionizable carboxylic acid will be a key factor in determining the overall ADMET properties of the molecule.

The benzofuran scaffold is associated with a wide range of biological activities, and it is plausible that 4-Isopropoxy-1-benzofuran-6-carboxylic acid could exhibit interesting pharmacological properties.[31][32][33] Further investigation into its potential biological targets through in vitro screening is a logical next step in the drug discovery process.

Conclusion

This technical guide has provided a comprehensive analysis of the physicochemical properties of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, integrating computational predictions with detailed, actionable experimental protocols. The outlined methodologies for determining pKa, logP, solubility, and stability provide a robust framework for the thorough characterization of this and other novel chemical entities. A deep understanding of these fundamental properties is indispensable for advancing promising compounds through the drug discovery and development pipeline. The insights gained from such studies will guide lead optimization, formulation development, and ultimately, the successful translation of a molecule from the laboratory to the clinic.

References

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). MedCrave Online. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). PMC. Retrieved from [Link]

-

Mini review on important biological properties of benzofuran derivatives. (2016, September 28). MedCrave online. Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). PMC - PubMed Central. Retrieved from [Link]

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC - NIH. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). LinkedIn. Retrieved from [Link]

-

Deep Learning Methods to Help Predict Properties of Molecules from SMILES. (n.d.). PMC - NIH. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. Retrieved from [Link]

-

Biologically important benzofuran analogs. (n.d.). ResearchGate. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC - PubMed Central. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

-

1-Benzofuran-6-carboxylic acid | C9H6O3 | CID 17867234. (n.d.). PubChem. Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (2024, March 7). arXiv. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Retrieved from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved from [Link]

-

Computational pKa Determination. (2023, August 17). Reddit. Retrieved from [Link]

-

Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. (2018, June 24). ResearchGate. Retrieved from [Link]

-

LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). European Pharmaceutical Review. Retrieved from [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). ResearchGate. Retrieved from [Link]

-

CompuDrug. (n.d.). PrologP. Retrieved from [Link]

-

Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. (n.d.). ResearchGate. Retrieved from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. Retrieved from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved from [Link]

-

In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (n.d.). ProQuest. Retrieved from [Link]

-

Is there any software (preferably free) to calculate the partition coefficient (LogP)?. (2024, July 6). Reddit. Retrieved from [Link]

-

Predicting the metabolic pathways of small molecules based on their physicochemical properties. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 10. reddit.com [reddit.com]

- 11. 1-Benzofuran-6-carboxylic acid | C9H6O3 | CID 17867234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. enamine.net [enamine.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 22. enamine.net [enamine.net]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 25. asianpubs.org [asianpubs.org]

- 26. resolvemass.ca [resolvemass.ca]

- 27. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biopharminternational.com [biopharminternational.com]

- 29. onyxipca.com [onyxipca.com]

- 30. pharmtech.com [pharmtech.com]

- 31. taylorandfrancis.com [taylorandfrancis.com]

- 32. researchgate.net [researchgate.net]

- 33. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Isopropoxy-1-benzofuran-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Isopropoxy-1-benzofuran-6-carboxylic acid (CAS Number: 1239773-74-0), a substituted benzofuran derivative with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the well-documented biological significance of the benzofuran scaffold, this document offers insights into its synthesis, characterization, and prospective applications.

Section 1: Introduction to the Benzofuran Scaffold and the Significance of 4-Isopropoxy-1-benzofuran-6-carboxylic acid

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a privileged scaffold in the realm of medicinal chemistry.[1] Its derivatives are integral components of numerous natural products and synthetic therapeutic agents, exhibiting a broad spectrum of biological activities.[2][3][4][5][6] The inherent versatility of the benzofuran nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to target a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[7][8][9]

4-Isopropoxy-1-benzofuran-6-carboxylic acid emerges as a compound of interest due to the strategic placement of its functional groups. The carboxylic acid at the 6-position provides a crucial handle for amide bond formation and other conjugations, making it an ideal building block for creating more complex molecular architectures. The isopropoxy group at the 4-position can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its drug-like properties. Benzofuran-6-carboxylic acid derivatives, in a broader sense, are recognized as key intermediates in the synthesis of pharmaceuticals, such as the anti-inflammatory drug lifitegrast.[10][11][12]

Table 1: Physicochemical Properties of 4-Isopropoxy-1-benzofuran-6-carboxylic acid

| Property | Value | Source |

| CAS Number | 1239773-74-0 | [13] |

| Molecular Formula | C12H12O4 | [13] |

| Purity | 95% | [14] |

| Stability | Stable under recommended storage conditions | [14] |

Section 2: Synthesis and Characterization

While a specific, detailed synthesis protocol for 4-Isopropoxy-1-benzofuran-6-carboxylic acid is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established methodologies for constructing substituted benzofurans.[15][16][17][18] A common and effective strategy involves the coupling of a substituted phenol with an appropriate alkyne, followed by cyclization.

Proposed Synthetic Workflow

A logical approach to the synthesis of the target compound would involve a multi-step sequence starting from commercially available precursors. The following diagram illustrates a potential synthetic pathway.

Caption: Proposed synthetic workflow for 4-Isopropoxy-1-benzofuran-6-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established synthetic transformations for analogous compounds.

Step 1: Synthesis of Methyl 3-hydroxy-5-isopropoxybenzoate

-

To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.) and isopropyl iodide (1.2 eq.).

-

Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3-hydroxy-5-isopropoxybenzoate.

Step 2: Synthesis of Methyl 3-hydroxy-5-isopropoxy-4-iodobenzoate

-

Dissolve methyl 3-hydroxy-5-isopropoxybenzoate (1.0 eq.) in a suitable solvent such as acetic acid.

-

Add iodine (0.5 eq.) and iodic acid (0.2 eq.) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain methyl 3-hydroxy-5-isopropoxy-4-iodobenzoate.

Step 3: Synthesis of Methyl 4-isopropoxy-1-benzofuran-6-carboxylate

-

To a solution of methyl 3-hydroxy-5-isopropoxy-4-iodobenzoate (1.0 eq.) and ethynyltrimethylsilane (1.5 eq.) in triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.) and copper(I) iodide (0.1 eq.).

-

Stir the reaction mixture under an inert atmosphere at 60-70°C for 8-12 hours.

-

After completion (monitored by TLC), add potassium carbonate (2.0 eq.) and methanol.

-

Stir at room temperature for 2-3 hours to effect cyclization and desilylation.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to yield methyl 4-isopropoxy-1-benzofuran-6-carboxylate.

Step 4: Synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid

-

Dissolve methyl 4-isopropoxy-1-benzofuran-6-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (3.0 eq.) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, acidify the reaction mixture with 1N HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 4-Isopropoxy-1-benzofuran-6-carboxylic acid.

Characterization Techniques

The identity and purity of the synthesized 4-Isopropoxy-1-benzofuran-6-carboxylic acid should be confirmed using a suite of standard analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Characteristic peaks corresponding to the aromatic protons of the benzofuran ring, the isopropoxy group, and the absence of the methyl ester peak from the precursor. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C12H12O4.[19] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the C-O-C stretches of the furan ring and ether linkage. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |

Section 3: Potential Applications in Drug Discovery

The structural features of 4-Isopropoxy-1-benzofuran-6-carboxylic acid make it a valuable scaffold for the development of novel therapeutic agents. The benzofuran core is associated with a wide range of pharmacological activities.[4][5]

As a Building Block for Bioactive Molecules

The carboxylic acid functionality serves as a versatile chemical handle for derivatization. Through standard amide coupling reactions, a diverse library of compounds can be generated by introducing various amines, amino acids, or other biologically relevant moieties. This approach is fundamental in lead optimization campaigns to explore structure-activity relationships (SAR).

Caption: Role of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in a drug discovery pipeline.

Inferred Biological Activities

Based on the extensive literature on benzofuran derivatives, 4-Isopropoxy-1-benzofuran-6-carboxylic acid and its analogs could be investigated for a variety of therapeutic applications:

-

Anticancer Activity: Many benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7][9]

-

Antimicrobial Properties: The benzofuran scaffold is present in compounds with significant antibacterial and antifungal activities.[7][20]

-

Anti-inflammatory Effects: As an intermediate for drugs like lifitegrast, its derivatives hold promise for treating inflammatory conditions.[10]

-

Antioxidant Activity: The phenolic-like structure of the benzofuran ring system can contribute to antioxidant and free radical scavenging properties.[4][20]

-

Antiviral Activity: Certain substituted benzofurans have shown potential as antiviral agents.[5]

The exploration of these potential activities would involve a range of in vitro and in vivo assays, guided by computational modeling and docking studies to identify potential biological targets.[21]

Section 4: Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be observed when handling 4-Isopropoxy-1-benzofuran-6-carboxylic acid.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Safety Data Sheet (SDS): Always consult the material's SDS for detailed safety and handling information before use.

Section 5: Conclusion

4-Isopropoxy-1-benzofuran-6-carboxylic acid represents a promising and versatile building block for the synthesis of novel, biologically active molecules. Its strategic functionalization, combined with the proven therapeutic potential of the benzofuran scaffold, makes it a valuable asset for researchers and scientists in the field of drug discovery. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for the further exploration and utilization of this compound in the development of next-generation therapeutics.

References

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. (n.d.).

- High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols - Benchchem. (n.d.).

- Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed. (n.d.).

- Benzofuran Derivatives: Significance and symbolism. (2024).

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.).

- Highly substituted benzo[b]furan synthesis through substituent migration - RSC Publishing. (2024).

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (n.d.).

- Important benzofurans as pharmaceutical agents. - ResearchGate. (n.d.).

- The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide - Benchchem. (n.d.).

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (2022).

- AK Scientific, Inc. (n.d.).

- CN110684000B - Process for preparing benzofuran derivatives - Google Patents. (n.d.).

- (PDF) Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents - ResearchGate. (2024).

- Benzofuran-6-carboxylic acid: properties, applications and safety - ChemicalBook. (2023).

- Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. (2019).

- In silico pharmacology for drug discovery: applications to targets and beyond - PubMed. (n.d.).

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).

- Mini review on important biological properties of benzofuran derivatives - MedCrave online. (2016).

- 4-Isopropoxy-benzofuran-6-carboxylic acid | 1239773-74-0. (n.d.).

- Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints | Request PDF - ResearchGate. (n.d.).

- Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints - ACS Sustainable Chemistry & Engineering - Figshare. (2024).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. acs.figshare.com [acs.figshare.com]

- 13. 4-Isopropoxy-benzofuran-6-carboxylic acid | 1239773-74-0 [sigmaaldrich.cn]

- 14. aksci.com [aksci.com]

- 15. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. jocpr.com [jocpr.com]

- 18. Highly substituted benzo[ b ]furan synthesis through substituent migration - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01192A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 21. In silico pharmacology for drug discovery: applications to targets and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-Isopropoxy-1-benzofuran-6-carboxylic acid: Structure Elucidation and Characterization

The structural confirmation of a synthesized molecule is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture of the molecule's identity, purity, and conformation. This guide will deconstruct the predicted spectral signature of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, explaining the causal relationships between its structural features and its spectroscopic output.

Molecular Structure Analysis

Before delving into the spectral data, a thorough understanding of the molecule's structure is essential. 4-Isopropoxy-1-benzofuran-6-carboxylic acid comprises three key components: a benzofuran core, an isopropoxy group at the 4-position, and a carboxylic acid group at the 6-position.

-

Benzofuran Core : A bicyclic aromatic system consisting of a fused benzene and furan ring. This core dictates the chemical shifts of the aromatic protons and carbons.

-

Isopropoxy Group (-O-CH(CH₃)₂) : An ether linkage with a branched alkyl chain. This group will exhibit characteristic signals in both ¹H and ¹³C NMR.

-

Carboxylic Acid Group (-COOH) : A highly polar functional group that will dominate the IR spectrum and have a distinct, deshielded proton signal in ¹H NMR.

The interplay of these functional groups, particularly their electronic effects (inductive and resonance), will determine the precise spectral data.

Caption: Molecular structure of 4-Isopropoxy-1-benzofuran-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable acidic proton.

-

Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Obtain a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal will disappear.[1]

-

-

¹³C NMR Acquisition :

-

Obtain a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |

| H-a | 12.0 - 13.0 | broad singlet | 1H | -COOH | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding. Its chemical shift is concentration-dependent.[1][2][3][4] |

| H-b | 7.9 - 8.1 | doublet (d) | 1H | H-7 (aromatic) | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |

| H-c | 7.6 - 7.8 | doublet (d) | 1H | H-2 (furan) | Protons on the furan ring of benzofurans typically appear in this downfield region. |

| H-d | 7.4 - 7.6 | doublet (d) | 1H | H-5 (aromatic) | This proton is ortho to the isopropoxy group and meta to the carboxylic acid, resulting in a complex electronic environment. |

| H-e | 6.9 - 7.1 | doublet (d) | 1H | H-3 (furan) | Coupled to H-2, its chemical shift is influenced by the adjacent oxygen and the fused aromatic ring. |

| H-f | 4.7 - 4.9 | septet | 1H | -O-CH (CH₃)₂ | This methine proton is split by the six equivalent methyl protons. Its proximity to the oxygen atom causes a downfield shift. |

| H-g | 1.3 - 1.5 | doublet (d) | 6H | -O-CH(CH₃ )₂ | These two methyl groups are equivalent and are split by the single methine proton. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |

| 165 - 175 | -C OOH | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this range.[1][2][5][6][7] |

| 150 - 160 | C-4 (aromatic, ether-linked) | Carbon atoms directly attached to an oxygen in an aromatic ether are significantly deshielded. |

| 145 - 155 | C-7a (bridgehead) | A quaternary carbon within the aromatic system. |

| 140 - 150 | C-2 (furan) | The carbon atom at the 2-position of the furan ring. |

| 120 - 130 | C-6 (aromatic, acid-linked) | A quaternary carbon attached to the electron-withdrawing carboxylic acid group. |

| 115 - 125 | C-5 (aromatic) | Aromatic CH carbon. |

| 110 - 120 | C-7 (aromatic) | Aromatic CH carbon. |

| 100 - 110 | C-3 (furan) | The carbon atom at the 3-position of the furan ring. |

| 95 - 105 | C-3a (bridgehead) | A quaternary carbon within the aromatic system. |

| 70 - 75 | -O-C H(CH₃)₂ | The methine carbon is deshielded by the directly attached oxygen atom. |

| 20 - 25 | -O-CH(C H₃)₂ | The aliphatic methyl carbons appear in the typical upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.

-

KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Acquire a background spectrum of the empty accessory (ATR) or a pure KBr pellet to subtract from the sample spectrum.

-

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong | The very broad nature of this peak is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[8][9][10][11][12] |

| 3100 - 3000 | C-H stretch | Aromatic | Medium | Stretching of C-H bonds on the benzofuran ring.[13] |

| 2980 - 2850 | C-H stretch | Aliphatic (Isopropoxy) | Medium | Stretching of C-H bonds in the isopropoxy group. |

| 1710 - 1680 | C=O stretch | Carboxylic Acid (conjugated) | Strong | The carbonyl stretch is a very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid.[8][9][11] |

| 1600 - 1450 | C=C stretch | Aromatic | Medium to Weak | Vibrations of the carbon-carbon bonds within the benzofuran ring system.[13] |

| 1300 - 1200 | C-O stretch | Aryl Ether | Strong | Asymmetric C-O-C stretching of the isopropoxy group attached to the aromatic ring.[14][15][16][17] |

| 1250 - 1150 | C-O stretch | Carboxylic Acid | Strong | Stretching of the C-O single bond in the carboxylic acid moiety.[8] |

| ~1100 | C-O stretch | Alkyl Ether | Strong | Symmetric C-O-C stretching of the isopropoxy group.[15][17] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method : Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a protonated molecular ion [M+H]⁺.

-

Sample Introduction : The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer or introduced via liquid chromatography (LC).

-

Mass Analysis : A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental formula.

-

Tandem MS (MS/MS) : To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate product ions.

Predicted Mass Spectrum Data

-

Molecular Formula : C₁₂H₁₂O₄

-

Molecular Weight : 220.22 g/mol

-

Predicted Molecular Ion (ESI+) : m/z 221.07 [M+H]⁺

Plausible Fragmentation Pathway

The fragmentation of 4-Isopropoxy-1-benzofuran-6-carboxylic acid is expected to be driven by the loss of stable neutral molecules and the formation of stable carbocations.

Caption: Predicted ESI-MS fragmentation pathway.

-

Loss of Propene : A characteristic fragmentation for isopropyl ethers is the loss of propene (C₃H₆, 42 Da) via a rearrangement, leading to a stable phenol-like fragment at m/z 179.[18][19][20][21]

-

Loss of Water : The carboxylic acid can lose water (H₂O, 18 Da), especially under certain ionization conditions, resulting in a fragment at m/z 203.[22][23][24][25]

-

Decarbonylation : The fragment at m/z 179 can subsequently lose carbon monoxide (CO, 28 Da) from either the furan ring or the remaining carboxylic acid functionality, yielding a fragment at m/z 151.[1]

Conclusion

The structural elucidation of 4-Isopropoxy-1-benzofuran-6-carboxylic acid can be confidently achieved through a combined spectroscopic approach. The predicted data presented in this guide provides a robust framework for scientists to interpret experimental results. Key identifying features include the highly deshielded carboxylic acid proton in ¹H NMR, the characteristic carbonyl carbon signal in ¹³C NMR, the extremely broad O-H and strong C=O stretching bands in the IR spectrum, and predictable fragmentation patterns involving the loss of propene and water in the mass spectrum. By comparing experimentally obtained spectra with these predicted signatures, researchers can unambiguously confirm the synthesis of the target molecule and assess its purity.

References

-

JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE Core Organic Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre (TMIC). [Link]

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. [Link]

-

JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE Core Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?[Link]

-

YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

-

National Institutes of Health. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

The University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

-

RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Reference. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?[Link]

-

PubMed. (n.d.). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. [Link]

-

Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. [Link]

-

Chemistry LibreTexts. (2019, July 24). NMR8. Chemical Shift in 1H NMR. [Link]

-

YouTube. (2025, August 19). Mass Spectrometry of Aliphatic Ethers. [Link]

-

ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

-

ResearchGate. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. [Link]

-

St. Olaf College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

University of Wisconsin-River Falls. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Institutes of Health. (n.d.). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. [Link]

-

SpectraBase. (n.d.). 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran - Optional[13C NMR]. [Link]

-

ResearchGate. (n.d.). H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. m.youtube.com [m.youtube.com]

- 15. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. GCMS Section 6.12 [people.whitman.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]

Unlocking the Therapeutic Potential of 4-Isopropoxy-1-benzofuran-6-carboxylic Acid: A Technical Guide for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2][3][4] This technical guide focuses on a specific, yet underexplored, derivative: 4-Isopropoxy-1-benzofuran-6-carboxylic acid . While direct biological data for this compound is not extensively available in current literature, its structural features suggest significant therapeutic potential. This document provides a comprehensive framework for investigating its biological activity, drawing upon established knowledge of benzofuran structure-activity relationships (SAR) and proposing a rigorous, multi-faceted research and development plan. We will delve into hypothesized mechanisms of action, detailed experimental protocols for in vitro and in vivo evaluation, and the causal reasoning behind these proposed studies.

Introduction: The Benzofuran Core and the Promise of 4-Isopropoxy-1-benzofuran-6-carboxylic Acid

Benzofurans are heterocyclic compounds composed of a fused benzene and furan ring. This core structure is present in numerous natural products and synthetically developed therapeutic agents, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5][6][7] The biological effects of benzofuran derivatives are highly dependent on the nature and position of their substituents.[1]

The structure of 4-Isopropoxy-1-benzofuran-6-carboxylic acid presents two key functionalities that are likely to influence its biological profile:

-

An Isopropoxy Group at Position 4: The introduction of an alkoxy group can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic properties.

-

A Carboxylic Acid Group at Position 6: The carboxylic acid moiety is a common pharmacophore in many drugs and can participate in crucial interactions with biological targets, such as enzymes and receptors.[8][9][10] However, it can also present challenges regarding membrane permeability and metabolic liabilities.

Based on the known activities of related benzofuran derivatives, we hypothesize that 4-Isopropoxy-1-benzofuran-6-carboxylic acid may exhibit significant potential in the following therapeutic areas:

-

Oncology: Inhibition of cancer cell proliferation and signaling pathways.

-

Inflammation: Modulation of inflammatory responses.

-

Infectious Diseases: Antimicrobial activity against a range of pathogens.

This guide will outline a strategic approach to systematically evaluate these potential activities.

Hypothesized Biological Activities and Mechanisms of Action

Anticancer Potential: Targeting Key Signaling Pathways

Numerous benzofuran derivatives have demonstrated potent anticancer activity.[3][11] The mechanism often involves the inhibition of critical cellular processes such as cell division, angiogenesis, and signal transduction.

Hypothesized Mechanism: We propose that 4-Isopropoxy-1-benzofuran-6-carboxylic acid may exert its anticancer effects through the inhibition of key kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) or Receptor Tyrosine Kinases (RTKs). The carboxylic acid moiety could potentially interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors.

Caption: Hypothesized anticancer mechanism of action.

Anti-inflammatory Activity: Modulating Pro-inflammatory Pathways

Benzofuran derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) or signaling pathways such as NF-κB.[12][13]

Hypothesized Mechanism: The anti-inflammatory activity of 4-Isopropoxy-1-benzofuran-6-carboxylic acid could be mediated by the inhibition of the NF-κB signaling pathway. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Caption: Hypothesized anti-inflammatory mechanism of action.

Proposed Experimental Workflows for Biological Evaluation

A tiered approach to biological evaluation is recommended, starting with broad in vitro screening and progressing to more focused in vivo studies for promising activities.

Caption: Tiered experimental workflow for biological evaluation.

In Vitro Evaluation Protocols

Objective: To determine the cytotoxic effect of 4-Isopropoxy-1-benzofuran-6-carboxylic acid on various cancer cell lines and a normal cell line to assess for selective toxicity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HUVEC) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Objective: To evaluate the in vitro anti-inflammatory activity by measuring the inhibition of nitric oxide production.[12]

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

In Vivo Evaluation Protocols

Objective: To assess the in vivo anti-inflammatory activity of the test compound.[13][14][15]

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week.

-

Compound Administration: Administer the test compound or vehicle orally to different groups of rats. A standard anti-inflammatory drug (e.g., Indomethacin) should be used as a positive control.

-

Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 4-Isopropoxy-1-benzofuran-6-carboxylic acid

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 (Breast Cancer) | Data to be generated | Reference data |

| A549 (Lung Cancer) | Data to be generated | Reference data |

| HCT116 (Colon Cancer) | Data to be generated | Reference data |

| HUVEC (Normal Cells) | Data to be generated | Reference data |

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |

| Vehicle Control | - | Data to be generated | 0 |

| Test Compound | 10 | Data to be generated | Calculate |

| Test Compound | 30 | Data to be generated | Calculate |

| Indomethacin | 10 | Data to be generated | Calculate |

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic evaluation of the biological activity of 4-Isopropoxy-1-benzofuran-6-carboxylic acid . While direct experimental data is currently lacking, the structural features of this molecule, in the context of the well-established pharmacology of the benzofuran class, strongly suggest its potential as a lead compound in oncology and inflammation. The proposed experimental workflows are designed to rigorously test these hypotheses and elucidate the underlying mechanisms of action.

Future research should focus on a thorough investigation of the structure-activity relationships by synthesizing and evaluating a library of related derivatives. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics.

References

- Aslam, M., & Ismail, N. (Year). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research.

- Patel, R. V., et al. (Year).

- BenchChem. (Year).

- MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research.

- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules.

- Glowacka, I. E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

- Li, Y., et al. (Year).

- Singh, P., et al. (2014). Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs. Bioorganic & Medicinal Chemistry Letters.

- Google Patents. (Year).

- International Journal of Preclinical and Pharmaceutical Research. (Year).

- Al-Mulla, A. (Year).

- Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research.

- Ballatore, C., et al. (Year). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

- ResearchGate. (Year). Synthesis of benzofuran-6-carboxylic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (Year). Advancing Pharmaceutical Synthesis with Benzofuran-6-Carboxylic Acid Expertise.

- Quick Company. (Year). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By.

- OUCI. (Year).

- Horgan, K. W., & McCafferty, D. G. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.

- Google Patents. (Year). ( 12 )

- Google Patents. (Year). ( 12 )

- ChemicalBook. (2023).

- PubMed. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)

- MedCrave. (2016).

- Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]